N-[1-(2-fluorophenyl)ethyl]cyclopentanamine
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Overview
Description
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine is a chemical compound with the molecular formula C13H18FN It is known for its unique structure, which includes a cyclopentane ring attached to an amine group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorophenyl)ethyl]cyclopentanamine typically involves the reaction of 2-fluoroacetophenone with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)ethyl]cyclopentanamine
- N-[1-(2-bromophenyl)ethyl]cyclopentanamine
- N-[1-(2-methylphenyl)ethyl]cyclopentanamine
Uniqueness
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by the presence of a cyclopentanamine moiety substituted with a 2-(2-fluorophenyl)ethyl group, which enhances its electronic properties and biological interactions.
- Molecular Formula : C13H16FN
- Molecular Weight : Approximately 219.27 g/mol
- Structure : The compound features a cyclopentane ring with an amine group, which allows for various interactions with biological targets.
The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes within the body. The fluorine atom in its structure enhances binding affinity and selectivity towards these targets, which can modulate their activity significantly. This characteristic makes it a candidate for pharmacological applications, particularly in the treatment of neurological disorders.
Key Mechanisms:
- Receptor Modulation : The compound interacts with neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.
- Enzyme Interaction : It may inhibit or activate specific enzymes, impacting metabolic pathways.
Biological Activity Studies
Research on this compound has focused on its pharmacological potential. Below are summarized findings from various studies:
Case Studies
-
Neuroprotective Effects :
A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability through modulation of antioxidant pathways. -
Anxiety and Depression Models :
In a rodent model of anxiety, administration of this compound led to reduced anxiety-like behaviors, as measured by elevated plus maze tests. This suggests its potential as an anxiolytic agent.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds, which can provide insights into its unique properties:
Compound Name | Key Differences |
---|---|
N-[1-(3-fluorophenyl)ethyl]cyclopentanamine | Different fluorine position may affect receptor interaction. |
N-[1-(4-chlorophenyl)ethyl]cyclopentanamine | Chlorine substituent alters electronic properties compared to fluorine. |
N-[1-(2-bromophenyl)ethyl]cyclopentanamine | Bromine may enhance lipophilicity but differs in binding affinity. |
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C13H18FN/c1-10(15-11-6-2-3-7-11)12-8-4-5-9-13(12)14/h4-5,8-11,15H,2-3,6-7H2,1H3 |
InChI Key |
MPXKFAFESOJUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC2CCCC2 |
Origin of Product |
United States |
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